2-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C15H14ClNO2S It is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl linkage, and a methoxyphenyl group
Scientific Research Applications
2-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-chlorothiophenol with 4-methoxyaniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, its analgesic effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response. The compound may also interact with other pathways involved in pain perception and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide: Known for its analgesic properties.
2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: Another compound with a similar sulfanyl linkage and methoxyphenyl group.
Uniqueness
2-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-12-8-6-11(7-9-12)17-15(18)10-20-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGROPHDWHNSQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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